Adenine monohydrochloride hemihydrate

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Adenine Monohydrochloride Hemihydrate

This guide provides essential information on adenine (B156593) monohydrochloride hemihydrate, focusing on its molecular properties. The data is tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Adenine monohydrochloride hemihydrate is the hemihydrate form of adenine hydrochloride. It is crucial to distinguish between the anhydrous and hydrated forms of this compound, as their molecular weights and formulas differ. The following table summarizes the key quantitative data for both the anhydrous and hemihydrate forms.

| Property | Adenine Monohydrochloride Anhydrous | This compound |

| Molecular Formula | C₅H₅N₅ · HCl[1] | C₅H₈ClN₅O[2][3] or 2(C₅H₅N₅·HCl)·H₂O |

| Molecular Weight | 171.59 g/mol [1][4] | 189.60 g/mol [2][3] |

| Alternate Formula | C₅H₆ClN₅[4][5] | |

| CAS Number | 2922-28-3[1] | 6055-72-7[2][3][6] |

Experimental Applications

Detailed experimental protocols for this compound are highly dependent on the specific research application and are typically outlined in peer-reviewed scientific publications or official pharmacopeial monographs. However, general applications of adenine hydrochloride hydrate (B1144303) include:

-

A supplement in rich media for galactose induction during yeast cell culture.[1]

-

Incubation of cell lines for viability and co-culture assays.[1]

-

A component of Pombe Glutamate (PMG) media for the germination of Schizosaccharomyces pombe.[1]

Adenine itself is a fundamental component of DNA and RNA, and it plays a vital role in cellular respiration as a part of ATP, NAD, and FAD.[6]

Molecular Composition

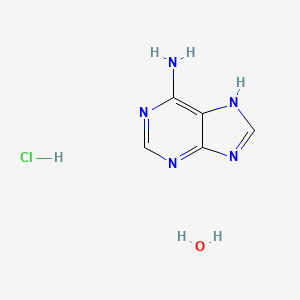

The following diagram illustrates the constituent components of this compound.

References

- 1. Adenine hydrochloride hydrate | Krackeler Scientific, Inc. [krackeler.com]

- 2. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 3. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 4. Adenine Hydrochloride Hemihydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. ADENINE MONOHYDROCHLORIDE [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of adenine monohydrochloride hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of adenine (B156593) monohydrochloride hemihydrate. The information is curated to support research, scientific analysis, and drug development activities by presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biochemical context.

Physicochemical Properties

Adenine monohydrochloride hemihydrate is the hydrochloride salt of adenine, a fundamental purine (B94841) nucleobase. The inclusion of hydrochloric acid enhances its solubility in aqueous solutions, a often desirable characteristic in experimental and pharmaceutical contexts.

General Properties

| Property | Value | Source |

| CAS Number | 6055-72-7 | [1](--INVALID-LINK--) |

| Molecular Formula | C₅H₅N₅ · HCl · ½H₂O | [2](--INVALID-LINK--) |

| Molecular Weight | 180.60 g/mol | [2](--INVALID-LINK--) |

| Appearance | White to off-white crystalline powder | [3](4--INVALID-LINK-- |

| Storage | Room temperature, in a dark, inert atmosphere | [5](--INVALID-LINK--) |

Solubility and Melting Point

| Property | Value | Source |

| Solubility in Water | 50 mg/mL | [3](4--INVALID-LINK-- |

| Melting Point | 289-291 °C (decomposes) | [5](--INVALID-LINK--) |

Acidity

The pKa values of adenine are crucial for understanding its ionization state at different pH levels. As adenine monohydrochloride is the salt of a weak base and a strong acid, its solution will be acidic. The relevant pKa values for the protonated form of adenine are provided below.

| Property | Value | Source |

| pKa₁ | 4.15 (at 25 °C) | [6](--INVALID-LINK--) |

| pKa₂ | 9.80 | [6](--INVALID-LINK--) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations are detailed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amine and imidazole) |

| 3100-3000 | C-H stretching (aromatic) |

| 1670-1600 | C=N and C=C stretching (purine ring), N-H bending |

| 1600-1400 | Purine ring vibrations |

| Below 1000 | Out-of-plane bending vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts for adenine hydrochloride are presented as a close proxy.

¹H NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~8.63 | H8 |

| ~8.61 | H2 |

| ~9.1 | NH₂ |

| ~9.5 | NH (imidazole) |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~156.1 | C4 |

| ~152.3 | C2 |

| ~149.8 | C6 |

| ~141.0 | C8 |

| ~118.5 | C5 |

UV-Vis Spectroscopy

The UV-Vis spectrum of adenine and its salts is characterized by strong absorption in the ultraviolet region due to the π-electron system of the purine ring. The position of the maximum absorption (λmax) is pH-dependent.

| Condition | λmax (nm) |

| Acidic solution (pH 1) | ~263 |

| Neutral solution (pH 7) | ~260 |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

FT-IR Spectroscopy

Methodology (KBr Pellet Method):

-

Sample Preparation: 1-2 mg of this compound is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent disc.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first, followed by the spectrum of the sample.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a buffer of known pH). Serial dilutions are made to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Analysis: The spectrophotometer is blanked with the solvent. The absorbance of the sample solutions is then measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Adenine's Role in AMPK Signaling Pathway

While this compound is a salt form, in a physiological environment, the adenine moiety can participate in cellular signaling. One such pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

References

The Central Role of Adenine Monohydrochloride Hemihydrate in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is integral to cellular energy metabolism. As a core component of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, and essential cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), its availability and metabolism are intrinsically linked to the processes of cellular respiration.[1][2][3] Adenine monohydrochloride hemihydrate, a stable salt form of adenine, serves as a direct precursor for the synthesis of these vital molecules, thereby playing a crucial role in maintaining cellular energy homeostasis.[4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cellular respiration, with a focus on its impact on the adenine nucleotide pool, the activation of key signaling pathways, and its potential as a therapeutic agent. This document details relevant experimental protocols, presents quantitative data on the effects of adenine supplementation, and provides visual representations of the key metabolic and signaling pathways.

Introduction: Adenine's Indispensable Role in Cellular Energetics

Cellular respiration is a complex series of metabolic reactions that convert biochemical energy from nutrients into ATP, which powers a vast array of cellular processes. Adenine is at the heart of this energy transduction. It forms the structural backbone of ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). The ratios of these nucleotides, particularly the AMP:ATP ratio, are critical indicators of the cell's energy status.[5][6] A high AMP:ATP ratio signals a low-energy state, triggering catabolic pathways to generate more ATP. Conversely, a low AMP:ATP ratio indicates an energy-replete state, promoting anabolic processes.

Adenine is also a key constituent of the coenzymes NAD+ and FAD, which are essential electron carriers in the electron transport chain, the final stage of aerobic respiration where the majority of ATP is produced.[2] this compound, as a readily bioavailable source of adenine, can replenish the cellular pool of adenine nucleotides through the purine salvage pathway, thereby directly influencing cellular respiration and energy metabolism.[4]

The Adenine Salvage Pathway: A Key Route for Nucleotide Synthesis

While cells can synthesize purines de novo, the purine salvage pathway is a more energy-efficient mechanism for recycling purine bases, including adenine, from the breakdown of nucleic acids or from exogenous sources. The key enzyme in the salvage of adenine is adenine phosphoribosyltransferase (APRT). APRT catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce AMP and pyrophosphate.[7][8][9] This AMP can then be phosphorylated to ADP and subsequently to ATP, directly contributing to the cellular energy pool. The efficiency of the adenine salvage pathway underscores the importance of adenine availability for maintaining cellular energy homeostasis.

References

- 1. Identification of adenine modulating AMPK activation in NIH/3T3 cells by proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dose effects of adenine on myocardial ATP content in the post-anoxic nonworking rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary adenine controls adult lifespan via adenosine nucleotide biosynthesis and AMPK, and regulates the longevity benefit of caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of AMP-Activated Protein Kinase by Adenine Alleviates TNF-Alpha-Induced Inflammation in Human Umbilical Vein Endothelial Cells [ideas.repec.org]

- 8. Activation of AMP-Activated Protein Kinase by Adenine Alleviates TNF-Alpha-Induced Inflammation in Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]

- 9. Increased levels of adenine nucleotides modify the interaction between starch synthesis and respiration when adenine is supplied to discs from growing potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenine Monohydrochloride Hemihydrate: A Technical Guide for Nucleotide Synthesis Precursor Applications

Abstract: Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP).[1] Its monohydrochloride hemihydrate form offers enhanced stability and solubility, making it an ideal precursor for nucleotide synthesis in various research, biochemical, and pharmaceutical development contexts. This guide details the physicochemical properties of adenine monohydrochloride hemihydrate, outlines its role in biological and chemical synthesis pathways for nucleotides, and provides exemplary experimental workflows.

Physicochemical Properties

This compound is a salt form of adenine that is commonly used in laboratory settings due to its stability and solubility in aqueous solutions. These properties make it a reliable starting material for various synthetic and biological applications.

| Property | Data | Reference(s) |

| CAS Number | 6055-72-7 | [1],[2] |

| Molecular Formula | C₅H₅N₅ · HCl · ½H₂O (Monohydrochloride Hemihydrate) | [3] |

| C₅H₆ClN₅ (Anhydrous Hydrochloride) | [4] | |

| Molecular Weight | 189.6 g/mol (Hemihydrate) | [3] |

| 171.59 g/mol (Anhydrous) | [4],[5] | |

| Appearance | White to off-white powder | [4],[3] |

| Melting Point | ~285-291°C (decomposes) | [4],[2],[3] |

| Solubility | H₂O: 50 mg/mL (may require warming) | [4],[3],[5] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [4],[1],[3] |

Biological Pathway: The Purine Salvage Route

In biological systems, free adenine is efficiently recycled into the nucleotide pool via the purine salvage pathway. This route is energetically favorable compared to the more complex de novo synthesis pathway, which builds purines from simpler precursors.

The key reaction in adenine salvage is the conversion of adenine to adenosine monophosphate (AMP). This reaction is catalyzed by the enzyme Adenine Phosphoribosyltransferase (APRT). APRT transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the adenine base.[6][7]

Once AMP is formed, it can be sequentially phosphorylated by kinases to produce adenosine diphosphate (B83284) (ADP) and subsequently adenosine triphosphate (ATP), the universal energy currency of the cell.[8][9][10]

Conceptual Chemical Synthesis Workflow

While biological synthesis is highly efficient, chemical synthesis provides a controlled, cell-free environment for producing nucleotides and their analogs for drug development and research. The synthesis of AMP from adenine generally follows a two-step conceptual path: ribosylation followed by phosphorylation.

-

Ribosylation: This step involves the formation of a β-N⁹-glycosidic bond between adenine and a protected ribose derivative (e.g., a ribofuranose with protecting groups on the hydroxyls). This reaction creates the nucleoside, adenosine.

-

Phosphorylation: The resulting adenosine is then selectively phosphorylated at the 5'-hydroxyl position. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) or other phosphoramidite-based methods to yield adenosine monophosphate (AMP). Subsequent deprotection steps remove the protecting groups to yield the final product.

Example Experimental Protocol: Biological Stimulation

This section details a protocol adapted from a study demonstrating the use of adenine and D-ribose to promote adenosine and ATP synthesis in a biological context (hippocampal slices).[7] This serves as a practical example of utilizing adenine as a direct precursor in a complex biological system to enhance the nucleotide pool.

Methodology

The experiment aims to measure the effect of precursor supplementation on nucleotide synthesis during periods of high metabolic demand (induced epileptiform activity).

| Parameter | Condition |

| Biological System | Parasagittal hippocampal brain slices (400 µm) |

| Incubation Medium | Artificial cerebrospinal fluid (aCSF) |

| Precursor Solution | Standard aCSF supplemented with 1 mM D-ribose and 50 µM adenine |

| Temperature | 34°C |

| Gas Environment | 95% O₂ / 5% CO₂ |

| Incubation Period | Minimum of 3 hours before experimental measurements |

Experimental Workflow

Conclusion

This compound is a versatile and essential precursor for the synthesis of critical nucleotides. Its favorable physicochemical properties facilitate its use in both enzymatic and chemical synthesis routes. For researchers in biochemistry, molecular biology, and drug development, understanding the pathways from this fundamental building block to AMP, ADP, and ATP is crucial for designing experiments aimed at studying cellular metabolism, developing therapeutic nucleotide analogs, and exploring the origins of life chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. ADENINE MONOHYDROCHLORIDE [chembk.com]

- 5. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The combination of ribose and adenine promotes adenosine release and attenuates the intensity and frequency of epileptiform activity in hippocampal slices: Evidence for the rapid depletion of cellular ATP during electrographic seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologyonline.com [biologyonline.com]

- 9. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hemihydrate Form of Adenine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemihydrate form of adenine (B156593) monohydrochloride, a significant derivative of the fundamental nucleobase, adenine. This document details its chemical structure, physicochemical properties, and relevant biological interactions, with a focus on experimental data and protocols to support research and development activities.

Core Chemical and Physical Properties

Adenine monohydrochloride hemihydrate (C₅H₅N₅·HCl·0.5H₂O) is a salt of adenine, a purine (B94841) nucleobase integral to DNA and RNA. The inclusion of hydrochloric acid and a half-molecule of water of hydration influences its crystalline structure and physicochemical characteristics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₅·HCl·0.5H₂O | [1] |

| Molecular Weight | 180.60 g/mol | [1] |

| Melting Point | 289-291°C (decomposes) | [2] |

| Solubility | 50 mg/mL in H₂O | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Crystallographic Data

The crystal structure of this compound was determined by Cunane & Taylor (1993) through X-ray diffraction at 123 K.[4]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.779(4) |

| b (Å) | 4.831(2) |

| c (Å) | 19.459(12) |

| β (°) | 114.32 |

| Z | 4 |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, characterization, and biological investigation of adenine and its derivatives.

Synthesis of this compound

Protocol: Preparation of Adenine Hydrochloride (adapted from U.S. Patent 4,216,317)[5]

-

Reaction Setup: In a glass-lined rocking bomb, combine two moles of phosphorus oxychloride (POCl₃) with one mole of water, maintaining the temperature between 20-25°C with cooling.

-

Addition of Reactants: To the resulting solution of POCl₃, dichlorophosphoric acid, and hydrochloric acid (HCl), add one mole of hydrogen cyanide (HCN).

-

Saturation and Reaction: Cool the solution to 0°C and saturate it with 0.4 moles of anhydrous HCl. Heat the sealed vessel to 120°C for 15 hours.

-

Work-up: After cooling, recover the excess POCl₃ by vacuum distillation. Quench the residue in methanol (B129727) at 60°C.

-

Isolation of Crude Product: Collect the resulting solids by filtration and wash with methanol and ether.

-

Crystallization of Hemihydrate: Suspend the crude cake in hot water. Filter any insoluble material. Allow the filtrate to cool to 45°C and seed with crystals of adenine hydrochloride hemihydrate.

-

Final Product Isolation: Cool the seeded solution to 25°C over 4 hours and then age at 0°C for 18 hours. Collect the solid by filtration, wash with a cold 3:1 isopropanol:water mixture, and dry in vacuo at 75°C to a constant weight.

Characterization Techniques

This technique is essential for the definitive determination of the crystal structure.

Protocol:

-

Crystal Growth: Grow high-quality single crystals of this compound from an aqueous solution by slow evaporation.

-

Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 123 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction images to determine unit cell parameters and reflection intensities. Solve the crystal structure using direct or Patterson methods and refine the atomic positions.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan for DSC or a platinum pan for TGA.

-

Instrument Setup: Place the sample in the DSC or TGA instrument.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as dehydration, melting, and decomposition.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. Note that the following data are for adenine hydrochloride and should be used as a reference for the hemihydrate form.

-

Infrared Spectroscopy (FTIR):

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample. .

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR (in DMSO-d₆): Chemical shifts are expected around 9.5, 9.1, 8.63, and 8.61 ppm.[6]

-

¹³C NMR (in DMSO-d₆): Refer to publicly available spectral databases for adenine for expected chemical shift ranges.

-

Biological Context and Experimental Models

Adenine and its derivatives, including this compound, are biologically active primarily through their interaction with adenosine (B11128) receptors.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G-protein coupled receptors (GPCRs) with four main subtypes: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. US4216317A - Process for preparing adenine - Google Patents [patents.google.com]

- 6. Adenine hydrochloride (2922-28-3) 1H NMR spectrum [chemicalbook.com]

Adenine Monohydrochloride Hemihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of adenine (B156593) monohydrochloride hemihydrate, a crucial molecule in various scientific disciplines. This document covers its historical discovery, physicochemical properties, synthesis methodologies, and its role in biochemical pathways.

Discovery and History

The journey of adenine monohydrochloride hemihydrate begins with the discovery of its parent molecule, adenine. In 1885, the German physician and biochemist Albrecht Kossel first isolated adenine from pancreatic tissue.[1] He named it after the Greek word "aden," meaning gland.[1] Kossel's work on nucleic acids, including the identification of the four nucleobases—adenine, guanine, cytosine, and thymine (B56734)—earned him the Nobel Prize in Physiology or Medicine in 1910.[2]

While adenine was discovered in the late 19th century, the synthesis of its hydrochloride salt form came later. Researchers sought to improve the stability and solubility of adenine for its use in biochemical studies. The hydrochloride salt, specifically the monohydrochloride hemihydrate, offered enhanced utility in various experimental settings.[] Early structural studies on adenine hydrochloride hemihydrate using two-dimensional X-ray data were conducted by Broomhead in 1948 and Cochran in 1951. These were later refined with more accurate three-dimensional data by Kistenmacher and Shigematsu in 1974, providing a detailed understanding of its crystal structure.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[][4] Its chemical formula is C₅H₅N₅·HCl·½H₂O.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ClN₅ (anhydrous) | [4] |

| Molecular Weight | 171.59 g/mol (anhydrous) | [6] |

| Melting Point | ~285 °C (decomposes) | [4][7] |

| Solubility | Water: 50 mg/mL | [4][7] |

| 1 M HCl: 20 mg/mL | [8] | |

| DMSO: 8 mg/mL | [9] | |

| Appearance | White to off-white powder | [4] |

| Crystal System | Monoclinic | |

| Space Group | P2/c | |

| Cell Dimensions | a = 8.779 Å, b = 4.831 Å, c = 19.459 Å, β = 114.32° |

Experimental Protocols

The synthesis of this compound typically involves the preparation of adenine followed by its conversion to the hydrochloride salt and subsequent crystallization. Several methods for the synthesis of adenine have been developed over the years.

Synthesis of Adenine

One common industrial method for adenine synthesis involves heating formamide (B127407).[1] Another patented method describes a multi-step synthesis starting from formamide and diethyl malonate. A more recent approach involves the reaction of 6-chloropurine (B14466) with an aqueous solution of ammonia (B1221849) in an autoclave.

Example Protocol for Adenine Synthesis from 6-Chloropurine:

-

Reaction Setup: In an autoclave, dissolve 6-chloropurine in an aqueous solution.

-

Ammonolysis: Introduce ammonia gas into the solution until saturation.

-

Heating: Seal the autoclave and heat the reaction mixture to 120-140 °C.

-

Reaction Monitoring: Maintain the temperature until the 6-chloropurine is completely consumed.

-

Neutralization and Precipitation: Cool the reaction liquid and adjust the pH to 7-8 to precipitate the crude adenine.

-

Purification: The crude product is then purified by recrystallization from water and decolorization with activated carbon.

Preparation of this compound

The hydrochloride salt can be prepared by treating adenine with hydrochloric acid.

Example Protocol for this compound Preparation:

-

Dissolution: Dissolve adenine in 1 M HCl to obtain a clear, colorless solution.[8]

-

Crystallization: Allow the solution to cool slowly to induce crystallization of adenine monohydrochloride. The hemihydrate form is often obtained from aqueous solutions.

-

Isolation: The resulting crystals are collected by filtration.

-

Drying: The crystals are then washed with a suitable solvent and dried.

Role in Biochemical Pathways

Adenine is a fundamental component of all living organisms.[8] It is one of the two purine (B94841) nucleobases, along with guanine, that are the building blocks of nucleic acids, DNA and RNA. In DNA, adenine pairs with thymine via two hydrogen bonds, contributing to the stability of the double helix structure.[1] In RNA, adenine pairs with uracil.

Beyond its role in genetics, adenine is a crucial component of several vital biomolecules:

-

Adenosine (B11128) Triphosphate (ATP): As the primary energy currency of the cell, ATP is composed of adenine, ribose, and three phosphate (B84403) groups.[1]

-

Cofactors: Adenine is a key structural component of important cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and various metabolic reactions.

-

Signaling Molecules: Cyclic adenosine monophosphate (cAMP), a derivative of adenine, acts as a second messenger in many signal transduction pathways.

Visualizations

Historical Timeline of Adenine and its Hydrochloride

Caption: A timeline of key discoveries related to adenine and its hydrochloride salt.

Experimental Workflow for Adenine Synthesis

Caption: A simplified workflow for the synthesis of adenine from 6-chloropurine.

Adenine's Central Role in Biochemical Pathways

Caption: The central role of adenine in various fundamental biochemical pathways.

References

- 1. US4216317A - Process for preparing adenine - Google Patents [patents.google.com]

- 2. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105348285A - Low-cost and high-yield adenine preparation method - Google Patents [patents.google.com]

- 5. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 6. ADENINE MONOHYDROCHLORIDE [chembk.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]

- 9. Adenine | Endogenous Metabolite | AChR | DNA/RNA Synthesis | TargetMol [targetmol.com]

A Technical Comparison of Adenine Monohydrochloride Hemihydrate and Adenine Free Base for Pharmaceutical Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a central role in cellular metabolism as a key part of adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). In pharmaceutical development, the choice between using the free base form of an active pharmaceutical ingredient (API) or a salt form, such as a hydrochloride salt, is a critical decision. This choice can significantly impact the physicochemical properties of the drug substance, including its solubility, stability, and bioavailability. This technical guide provides a detailed comparison of the properties of adenine monohydrochloride hemihydrate and adenine free base, offering insights for researchers and drug development professionals.

Data Presentation: Physicochemical Properties

The selection of a suitable form of an API is often guided by its physicochemical properties. The following table summarizes the key quantitative data for this compound and adenine free base.

| Property | This compound | Adenine Free Base |

| Molecular Formula | C₅H₅N₅ · HCl · ½H₂O | C₅H₅N₅ |

| Molecular Weight | ~180.60 g/mol (anhydrous basis: 171.59 g/mol ) | 135.13 g/mol |

| Melting Point | 289-291°C (decomposes)[1] | >360°C (decomposes)[2][3] |

| Solubility in Water | 50 mg/mL[1][4][5] | 0.5 g/L (at 20°C)[6], 1.03 g/L (at 25°C)[7] |

| pKa | Not directly available, but expected to be acidic due to the hydrochloride salt. | 4.15, 9.80[2] |

| Appearance | White to almost white powder[1] | White to off-white crystalline powder[6] |

| Stability | Stable under inert atmosphere, sensitive to light[8] | Stable, but moisture-sensitive[6][9] |

Mandatory Visualization

Adenosine Signaling Pathway

The following diagram illustrates a simplified overview of the adenosine signaling pathway, where adenosine, derived from the breakdown of ATP, interacts with its receptors to initiate various cellular responses.

Caption: Simplified Adenosine Signaling Pathway.

Experimental Workflow: Salt vs. Free Base Characterization

The diagram below outlines a typical experimental workflow for the characterization and comparison of a salt versus a free base form of an active pharmaceutical ingredient.

Caption: Workflow for Salt vs. Free Base Characterization.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

-

Objective: To determine the saturation concentration of the compound in a specific solvent (e.g., water, buffers of different pH) at a constant temperature.

-

Materials:

-

Adenine free base or this compound

-

Solvent (e.g., deionized water, phosphate-buffered saline)

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

-

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined in preliminary studies.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate for each condition.

-

Melting Point Determination (Capillary Method)

The melting point is a key indicator of the purity of a crystalline solid.[10]

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Materials:

-

Adenine free base or this compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

-

Procedure:

-

Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2°C per minute) near the expected melting point. A faster rate can be used for a preliminary determination.[11]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[3][12]

-

Objective: To determine the pKa value(s) of the ionizable groups in the molecule.

-

Materials:

-

Adenine free base or this compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized acid or base from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to identify the inflection points.[13]

-

Crystal Structure Analysis (X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[14]

-

Objective: To elucidate the precise arrangement of atoms in the crystal lattice.

-

Materials:

-

Single crystal of adenine free base or this compound (typically >0.1 mm in all dimensions)[14]

-

Goniometer

-

X-ray source (monochromatic)

-

X-ray detector

-

-

Procedure:

-

Grow a suitable single crystal of the compound. This is often the most challenging step.[14]

-

Mount the crystal on a goniometer, which allows for precise orientation of the crystal in the X-ray beam.

-

Expose the crystal to a monochromatic X-ray beam.

-

The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections).

-

The intensities and positions of these reflections are recorded by a detector.

-

The diffraction data is then processed computationally to solve the crystal structure and determine the positions of the atoms in the unit cell.

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of a compound.[15]

-

Objective: To characterize thermal events such as melting, decomposition, and the presence of solvates.

-

Materials:

-

Adenine free base or this compound

-

DSC instrument

-

TGA instrument

-

Sample pans (e.g., aluminum)

-

-

Procedure (DSC):

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into a sample pan.

-

Place the sample pan and a reference pan (usually empty) into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are recorded as peaks.

-

-

Procedure (TGA):

-

Place a slightly larger amount of the sample (typically 5-10 mg) onto the TGA balance pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

The instrument continuously records the mass of the sample as a function of temperature. Mass loss indicates events such as dehydration or decomposition.

-

Conclusion

The choice between this compound and adenine free base for pharmaceutical applications depends on the desired physicochemical properties. The hydrochloride salt offers significantly higher aqueous solubility, which can be advantageous for formulation development, particularly for oral and parenteral dosage forms. However, the free base has a higher melting and decomposition temperature, suggesting greater thermal stability. The presence of water of hydration in the hydrochloride salt form may also be a consideration for long-term stability and storage. A thorough characterization of both forms using the experimental protocols outlined in this guide is essential for making an informed decision in the drug development process.

References

- 1. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.instructables.com [content.instructables.com]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. tsijournals.com [tsijournals.com]

The Ubiquitous Role of Adenine and Its Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a cornerstone of life's molecular machinery. Its presence extends far beyond its fundamental role as a building block of the nucleic acids DNA and RNA.[1][2][3][4] Adenine forms the core scaffold for a myriad of essential biomolecules that participate in a vast array of cellular processes, from energy transduction and signal-ing to enzymatic catalysis.[1][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of adenine and its key derivatives—adenosine (B11128), adenosine triphosphate (ATP), cyclic adenosine monophosphate (cAMP), and nicotinamide (B372718) adenine dinucleotide (NAD+)—in biological systems. It presents quantitative data on their concentrations, details experimental protocols for their analysis, and visualizes the intricate signaling pathways they govern.

Natural Occurrence and Quantitative Levels of Adenine and Its Derivatives

Adenine and its derivatives are ubiquitously distributed across all domains of life, from prokaryotes to eukaryotes.[2][6][7] Their concentrations, however, can vary significantly depending on the organism, tissue, cell type, and metabolic state.

Adenosine Triphosphate (ATP)

Often referred to as the "molecular unit of currency" for intracellular energy transfer, ATP is fundamental to cellular metabolism.[8] It is found in all known forms of life, powering processes such as muscle contraction, nerve impulse propagation, and chemical synthesis.[8] Intracellular ATP concentrations are typically maintained in the millimolar (mM) range, which is orders of magnitude higher than what is required for its role as an energy source, suggesting other vital functions such as acting as a hydrotrope to maintain protein solubility.[9]

| Biological System | Tissue/Cell Type | Intracellular ATP Concentration | Extracellular ATP Concentration | Reference(s) |

| Eukaryotes | Muscle Tissue | 1–10 µmol/g | Not typically measured | [8] |

| Human T-cells | Jurkat cell line | ~1.5 nmol/mg protein | Not typically measured | [10] |

| Human Colon Cancer Cells | HT29, HCT116 | ~2-fold higher in chemoresistant cells | Not typically measured | [11] |

| Mammalian Cells | General | 1-10 mM | nM to low µM range | [12] |

| Pancreatic β-cells | - | Regulates insulin (B600854) secretion | Co-secreted with insulin | [13] |

| Osteoclasts | Mature | Lower than precursors | Released to regulate bone resorption | [14] |

Adenosine

Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including as a signaling molecule in the cardiovascular, nervous, and immune systems.[15] It is involved in purinergic signaling, acting on P1 receptors.[16][17][18] Measuring adenosine concentrations is challenging due to its rapid metabolism.[15]

| Biological System | Fluid/Tissue | Adenosine Concentration | Reference(s) |

| Human | Plasma (aortic arch) | Baseline: 0.07 µM; During infusion: up to 1.2 µM | [19] |

| Human | Plasma (venous) | 11 ± 7 nmol/L to 20 ± 8 nmol/L | [20] |

| Human | Plasma (venous, with dipyridamole) | Normoxia: 20.7 ± 2.5 nM; Hypoxia: 50.7 ± 10.7 nM | [21] |

Cyclic Adenosine Monophosphate (cAMP)

cAMP is a vital second messenger that transduces a multitude of extracellular signals into intracellular responses.[22][23][24][25] It is synthesized from ATP by adenylyl cyclase and regulates diverse physiological processes including metabolism, gene transcription, and immune responses.[22][23]

| Biological System | Cell Type | Intracellular cAMP Concentration Range | Reference(s) |

| Eukaryotic Cells | General | Basal: ~100-300 nM; Stimulated: can rise to µM levels | [17][22] |

| Neuroblastoma Cells | N1E-115 | 150 nM to 15 µM (measurable range with FRET sensor) | [17][22] |

Nicotinamide Adenine Dinucleotide (NAD+)

NAD+ is a central coenzyme in metabolism, existing in both oxidized (NAD+) and reduced (NADH) forms.[26] It plays a critical role in redox reactions, carrying electrons from one reaction to another.[26] Beyond its metabolic functions, NAD+ is a substrate for enzymes like sirtuins and PARPs, which are involved in regulating aging, DNA repair, and gene expression.[26][27][28]

| Biological System | Tissue/Cell Type | NAD+ Concentration | NAD+/NADH Ratio | Reference(s) | |---|---|---|---| | Mammalian Tissues | Cytoplasm (free) | - | ~700:1 |[26] | | Mammalian Tissues | Total | - | 3–10 |[26] | | Human | Peripheral Blood Mononuclear Cells (intracellular) | 131.8 ± 27.4 µM | - |[3] | | Human | Plasma (extracellular) | 0.253 ± 0.02 µM | - |[3] |

Experimental Protocols

Accurate quantification of adenine and its derivatives is crucial for understanding their roles in health and disease. This section provides detailed methodologies for key experiments.

Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for the simultaneous separation and quantification of adenine nucleotides.[28][29][30]

Methodology:

-

Sample Preparation (Cellular Extraction):

-

Culture cells to the desired density.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable extraction buffer (e.g., a solution containing trichloroacetic acid or perchloric acid) to precipitate proteins and extract nucleotides.

-

Centrifuge the lysate to pellet the protein precipitate.

-

Neutralize the supernatant containing the nucleotides with a suitable buffer (e.g., potassium carbonate or potassium hydroxide).

-

Filter the neutralized extract through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.[28]

-

Mobile Phase: An isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) is effective.[28]

-

Detection: Monitor the absorbance of the eluent at 254 nm.[28]

-

Quantification: Create a standard curve using known concentrations of ATP, ADP, and AMP standards.[21] The concentration of each nucleotide in the sample can be determined by comparing its peak area to the standard curve.

-

Measurement of Intracellular ATP using a Luciferase-Based Assay

This bioluminescent assay is highly sensitive and widely used for quantifying ATP in cell viability and cytotoxicity studies.[31]

Methodology:

-

Reagent Preparation:

-

Cell Lysis and ATP Measurement:

-

Culture cells in a multi-well plate.

-

Add a cell lysis reagent to each well to release intracellular ATP.

-

Add the prepared luciferase-luciferin reaction mix to each well.

-

The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[23]

-

Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

-

Quantification of cAMP by Enzyme Immunoassay (EIA)

Competitive enzyme immunoassays are a common method for measuring intracellular cAMP levels.

Methodology:

-

Sample Preparation:

-

Lyse cells using a lysis buffer provided in the assay kit to release intracellular cAMP.

-

For samples with low cAMP concentrations, an acetylation step can be performed to increase the sensitivity of the assay.[19]

-

-

Immunoassay Procedure:

-

The assay is typically performed in a 96-well plate pre-coated with a capture antibody.

-

Add the cell lysates and a known amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to the wells.

-

The cAMP in the sample competes with the enzyme-conjugated cAMP for binding to the primary antibody.

-

After an incubation period, wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

-

Quantification:

-

Create a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by comparing their absorbance readings to the standard curve.

-

Measurement of NAD+ and NADH by Enzymatic Cycling Assay

This method provides a sensitive way to measure the levels of both the oxidized and reduced forms of NAD.[24]

Methodology:

-

Sample Extraction:

-

Extract NAD+ and NADH from cells or tissues. To measure NAD+ specifically, NADH can be destroyed by an acid extraction. To measure NADH, NAD+ can be destroyed by a basic extraction.[24]

-

-

Enzymatic Cycling Reaction:

-

The assay is based on a cycling reaction where NAD+ (or NADH) is a limiting component.

-

The reaction mixture typically contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule.

-

In the presence of NAD+, alcohol dehydrogenase oxidizes the substrate, reducing NAD+ to NADH. A second enzyme then re-oxidizes NADH to NAD+, and in the process, the reporter molecule is reduced, leading to a change in color or fluorescence.

-

The rate of change in absorbance or fluorescence is proportional to the concentration of NAD+ (or NADH).

-

-

Quantification:

-

Prepare a standard curve with known concentrations of NAD+ or NADH.

-

Measure the reaction rate for the samples and compare it to the standard curve to determine the concentration.

-

Signaling Pathways and Experimental Workflows

Adenine derivatives are central to major signaling pathways that regulate a vast number of cellular functions.

cAMP Signaling Pathway

The cAMP signaling pathway is a crucial cascade that mediates the effects of numerous hormones and neurotransmitters.[22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Adenine derivatization for LC-MS/MS epigenetic DNA modifications studies on monocytic THP-1 cells exposed to reference particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. abcam.com [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. Ex vivo and in vivo fluorescence detection and imaging of adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.4. Luciferase-based ATP assay [bio-protocol.org]

- 17. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem-agilent.com [chem-agilent.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative measurement of cAMP concentration using an exchange protein directly activated by a cAMP-based FRET-sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cAMP-Glo™ Assay Protocol [promega.sg]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. GL Biocontrol - FREE ATP VS INTRACELLULAR ATP [gl-biocontrol.com]

- 28. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 30. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]

- 31. drugtargetreview.com [drugtargetreview.com]

- 32. Luciferase Assay System Protocol [promega.com]

Methodological & Application

Application Notes and Protocols: Preparation of Adenine Monohydrochloride Hemihydrate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in cellular respiration and protein synthesis through molecules like ATP, NAD, and FAD.[1] Adenine monohydrochloride hemihydrate is a salt form of adenine, often used in cell culture media and various biochemical assays.[2][3] Proper preparation of a stock solution is the first critical step for experiments requiring a consistent and accurate concentration of adenine. This document provides a detailed protocol for the preparation, handling, and storage of an this compound stock solution.

Chemical and Physical Properties

Accurate preparation of the stock solution requires precise knowledge of the compound's properties. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 6055-72-7 | [4][5] |

| Molecular Formula | C₅H₅N₅ · HCl · ½H₂O | [4] |

| Molecular Weight | 189.60 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [3][6][7] |

| Solubility (in Water) | 50 mg/mL | [2][4][5][7] |

| Storage (Solid) | Room temperature, dry, dark place | [5][7] |

| Storage (Solution) | -20°C (1 month) or -80°C (6 months) | [1] |

Safety and Handling Precautions

This compound is harmful if swallowed and can cause skin and eye irritation.[6][7] Adherence to standard laboratory safety procedures is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[6][8]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[6][9]

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[10]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mL of a 100 mM stock solution of this compound.

Materials:

-

This compound (MW: 189.60 g/mol )

-

High-purity water (e.g., Milli-Q or deionized water)

-

100 mL volumetric flask

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar

-

Sterile filter unit (0.22 µm pore size)

-

Sterile conical tubes or vials for aliquots

Procedure:

-

Calculate the Required Mass:

-

Use the formula: Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.1 M x 0.1 L x 189.60 g/mol

-

Mass = 1.896 g

-

-

Weigh the Compound:

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully weigh out 1.896 g of this compound powder.

-

-

Dissolve the Compound:

-

Add approximately 70-80 mL of high-purity water to the 100 mL volumetric flask.

-

Transfer the weighed powder into the flask.

-

Add a magnetic stir bar and place the flask on a magnetic stirrer.

-

Stir the solution until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

-

-

Adjust the Final Volume:

-

Once the solid is fully dissolved, remove the flask from the stirrer.

-

Carefully add high-purity water to bring the final volume to the 100 mL mark on the volumetric flask. The bottom of the meniscus should align with the mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Sterilization and Aliquoting:

-

For cell culture or other sensitive applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Dispense the sterile solution into smaller, single-use aliquots in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

-

-

Storage:

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 腺嘌呤 盐酸盐 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. Adenine hydrochloride | 2922-28-3 [chemicalbook.com]

- 4. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. ADENINE MONOHYDROCHLORIDE [chembk.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. chemos.de [chemos.de]

- 10. echemi.com [echemi.com]

Application Notes and Protocols: Adenine Monohydrochloride Hemihydrate in Yeast Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine (B156593) monohydrochloride hemihydrate in Saccharomyces cerevisiae culture media. Detailed protocols for media preparation and experimental workflows are provided to ensure reproducible results in yeast-based research and development.

Introduction

Adenine is an essential purine (B94841) base required for the synthesis of nucleic acids and ATP. While wild-type Saccharomyces cerevisiae can synthesize adenine de novo, many laboratory strains are engineered as adenine auxotrophs (e.g., carrying mutations in ADE1 or ADE2 genes).[1][2] These strains are unable to produce their own adenine and require its supplementation in the culture medium for growth.[1][3]

Adenine auxotrophy is a widely used genetic marker.[4][5] A common phenotype of ade2 mutants is the accumulation of a red or pink pigment when adenine is limited in the medium.[1][6] This visual marker is often exploited in genetic screens, such as yeast two-hybrid assays and plasmid selection.[6][7] Supplementing the medium with adenine prevents this color change and supports the robust growth of these mutant strains.[8][9]

The concentration of adenine in the medium can significantly impact yeast physiology. Adenine depletion can lead to cell cycle arrest, an increase in cell size, and altered stress responses.[4][5][6][10] Conversely, high concentrations of adenine have been observed to decrease the expression of some heterologous proteins.[6][11] Therefore, optimizing the adenine concentration is critical for achieving desired experimental outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of adenine in yeast culture media.

Table 1: Recommended Adenine Concentrations in Yeast Media

| Media Type | Adenine Concentration (mg/L) | Purpose | Reference(s) |

| Synthetic Dextrose (SD) | 20 - 40 | Standard supplementation for ade auxotrophs | [6] |

| Yeast Extract Peptone Dextrose (YPD) | 20 - 120 | Supplementation to prevent red pigment formation | [6][7] |

| Minimal Vitamin (MV) | 80 | Supplementation for ade mutants | [8] |

| Synthetic Complete (SC) | 10 - 18 | General growth of auxotrophic strains | [1][12] |

| Suboptimal Adenine Media | 45 | Used in colorimetric screens (ade2 reporter) | [13] |

Table 2: Effects of Adenine Concentration on Yeast Physiology

| Parameter | Condition | Observation | Reference(s) |

| Cell Growth (Dry Cell Weight) | Increasing adenine in complex media | General increase in DCW | [11] |

| Heterologous Protein Expression | Increasing adenine in complex media | Decreased expression levels | [11] |

| Cell Division | Adenine depletion in auxotrophs | Halts cell division | [4][6] |

| Cell Morphology | Adenine depletion in auxotrophs | Increased cell swelling, leading to higher OD600 readings not proportional to cell number | [4][6] |

| Stress Tolerance | Adenine depletion in auxotrophs | 10-fold increase in desiccation stress tolerance | [4][5][10] |

| Minimum Cellular Requirement | For cell growth | At least 12.5 mg of adenine per gram of dry cell weight | [11] |

| Intracellular Saturation | In vivo adenine content | Estimated to be 25-40 mg of adenine per gram of dry cell weight | [11] |

Experimental Protocols

Preparation of Adenine Stock Solution

This protocol describes the preparation of a sterile adenine stock solution that can be added to yeast culture media.

Materials:

-

Adenine monohydrochloride hemihydrate

-

Deionized water

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weighing: Weigh out the desired amount of this compound. For a 10 mg/mL stock solution, weigh 1 g of adenine.

-

Dissolving: Add the adenine to a beaker with deionized water (e.g., 100 mL for a 10 mg/mL solution). Note that adenine has low solubility in cold water.

-

Heating and Stirring: Gently heat the solution on a magnetic stirrer with heating. Stir until the adenine is completely dissolved. Avoid boiling.

-

Sterilization: Once the adenine is fully dissolved and the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile adenine stock solution at room temperature.[8][14]

Preparation of Adenine-Supplemented Yeast Media

This protocol provides instructions for preparing both rich (YPAD) and synthetic (SD-Ade) media supplemented with adenine.

3.2.1. YPAD (Yeast Extract Peptone Dextrose + Adenine) Agar (B569324) Plates

Materials:

-

Yeast extract

-

Peptone

-

Dextrose (Glucose)

-

Agar

-

Deionized water

-

Sterile adenine stock solution (10 mg/mL)

-

Autoclave

-

Sterile petri dishes

Procedure:

-

Combine Dry Ingredients: For 1 liter of media, combine 10 g of yeast extract, 20 g of peptone, and 20 g of agar in a 2 L flask.

-

Add Water: Add 950 mL of deionized water and a magnetic stir bar.

-

Autoclave: Autoclave the mixture for 20 minutes at 121°C.

-

Cooling: After autoclaving, let the media cool in a 55-60°C water bath for at least 30 minutes.

-

Add Dextrose and Adenine: Aseptically add 50 mL of a sterile 40% dextrose solution and the desired volume of sterile adenine stock solution (e.g., 2 mL of a 10 mg/mL stock for a final concentration of 20 mg/L).

-

Pour Plates: Swirl gently to mix and pour the media into sterile petri dishes.

3.2.2. SD (Synthetic Dextrose) Liquid Media with Adenine

Materials:

-

Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate

-

Ammonium sulfate

-

Dextrose (Glucose)

-

Amino acid dropout mix (lacking adenine)

-

Deionized water

-

Sterile adenine stock solution (10 mg/mL)

-

Autoclave or sterile filter

Procedure:

-

Combine Ingredients: For 1 liter of media, combine 1.7 g of YNB without amino acids and ammonium sulfate, 5 g of ammonium sulfate, and the recommended amount of the appropriate amino acid dropout mix.

-

Add Water: Add deionized water to a final volume of 950 mL.

-

Sterilization: Sterilize by autoclaving or filter sterilization.

-

Add Dextrose and Adenine: Aseptically add 50 mL of a sterile 40% dextrose solution and the desired volume of sterile adenine stock solution (e.g., 4 mL of a 10 mg/mL stock for a final concentration of 40 mg/L).

-

Mix: Swirl gently to ensure complete mixing.

Visualizations

Experimental Workflow: Preparing Adenine-Supplemented Yeast Media

Caption: Workflow for preparing adenine-supplemented yeast media.

Simplified Adenine De Novo Biosynthesis Pathway in S. cerevisiae

Caption: Simplified adenine biosynthesis pathway in yeast.

References

- 1. babraham.ac.uk [babraham.ac.uk]

- 2. phys.ksu.edu [phys.ksu.edu]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Adenine auxotrophy--be aware: some effects of adenine auxotrophy in Saccharomyces cerevisiae strain W303-1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. usbio.net [usbio.net]

- 8. Yeast media [wahoo.cns.umass.edu]

- 9. YEAD | ISB Server Wahoo [wahoo.cns.umass.edu]

- 10. science.rsu.lv [science.rsu.lv]

- 11. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saccharomyces Cerevisiae Synthetic Complete Media Technical Data [formedium.com]

- 13. Genetic screen for suppressors of increased silencing in rpd3 mutants in Saccharomyces cerevisiae identifies a potential role for H3K4 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Yeast Media|zoonbio [zoonbiotech.com]

Application Note: Utilizing Adenine Monohydrochloride Hemihydrate in Microbial Growth Assays

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microtiter plate microbial growth measurements [protocols.io]

- 3. ProtocolsGrowthRates < Lab < TWiki [barricklab.org]

- 4. Adenine auxotrophy--be aware: some effects of adenine auxotrophy in Saccharomyces cerevisiae strain W303-1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Growth Curve Measurements with a Multimode Microplate Reader [bio-protocol.org]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Auxotrophy - Wikipedia [en.wikipedia.org]

- 10. Adenine Addition Restores Cell Viability and Butanol Production in Clostridium saccharoperbutylacetonicum N1-4 (ATCC 13564) Cultivated at 37°C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 12. Adenine Hydrochloride Hemihydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

Application Note: Quantification of Adenine in Biological Samples via High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine (B11128) triphosphate (ATP). The quantification of adenine and its related nucleotides (adenosine, AMP, ADP, ATP) in biological matrices is crucial for various research areas, including bioenergetics, cancer research, and drug development. This document provides a detailed protocol for the extraction and quantification of adenine from biological samples, such as human plasma, using a robust and reproducible High-Performance Liquid Chromatography (HPLC) method with UV detection.

Signaling Pathway of Adenosine

Extracellular adenosine, derived from the breakdown of ATP, ADP, and AMP, acts as a signaling molecule by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in regulating a multitude of physiological and pathological processes, including inflammation, fibrosis, and tumor progression.[1][3] The activation of these receptors triggers various downstream signaling cascades, primarily modulating the intracellular levels of cyclic AMP (cAMP).[1][4][5] A1 and A3 receptors typically couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[1][5]

Caption: Adenosine Signaling Pathway.

Experimental Workflow

The quantification of adenine in biological samples involves several key steps, beginning with sample collection and proceeding through extraction, chromatographic separation, and data analysis. The following diagram outlines the general workflow for this process.

Caption: Experimental Workflow for Adenine Quantification.

Experimental Protocols

This section provides detailed methodologies for the extraction and HPLC analysis of adenine from human plasma.

Materials and Reagents

-

Adenine standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetone (B3395972) (Analytical grade)

-

Phosphate buffer (100 nM, pH 8.0)

-

C18 Solid Phase Extraction (SPE) cartridges (e.g., Waters Sep-Pak)

-

Human plasma (collected in tubes containing an appropriate anticoagulant)

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for sample clean-up.

-

To 1.0 mL of human plasma in a centrifuge tube, add 1.0 mL of a known concentration of adenine standard solution (for spiking and recovery experiments) or 1.0 mL of water for endogenous adenine measurement.

-

Vortex the mixture for 5 minutes, followed by shaking for 10 minutes.

-

Add 15.0 mL of acetone to precipitate the plasma proteins.[6]

-

Allow the mixture to stand for 1 hour.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 5.0 mL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

SPE provides a more thorough clean-up compared to protein precipitation.

-

Spike 1.0 mL of plasma with adenine standard as described in Protocol 1.

-